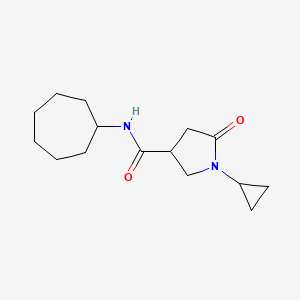
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-one, also known as Dihydroetorphine, is a potent opioid analgesic drug that has been used in veterinary medicine for pain management. It was first synthesized in 1960 by a team of researchers at Janssen Pharmaceutica, Belgium. Since then, it has been used in various scientific research applications due to its unique pharmacological properties.
Mechanism of Action
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine acts on the mu, delta, and kappa opioid receptors in the brain and spinal cord, producing analgesic and sedative effects. It also has a high affinity for the mu opioid receptor, which is responsible for its potent analgesic effects.
Biochemical and physiological effects:
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine produces a range of biochemical and physiological effects on the body. It produces analgesia, sedation, and respiratory depression, which are typical of opioids. It also produces euphoria and a sense of well-being, which can lead to addiction and abuse.
Advantages and Limitations for Lab Experiments
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine has several advantages for use in laboratory experiments. It is a potent and selective opioid receptor agonist, which makes it useful for investigating the mechanisms of opioid tolerance and dependence. It is also useful for developing new opioid-based pain medications.
However, there are also limitations to using 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine in laboratory experiments. It is a controlled substance, which means that it is subject to strict regulations and requires special permits for use. Additionally, it has a high potential for abuse and addiction, which can make it difficult to use safely in laboratory experiments.
Future Directions
There are several future directions for research on 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine. One area of research is the development of new opioid-based pain medications that are more effective and have fewer side effects than existing medications. Another area of research is the investigation of the mechanisms of opioid tolerance and dependence, which could lead to new treatments for opioid addiction.
Conclusion:
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine is a potent opioid analgesic drug that has been used in various scientific research applications. It has a unique pharmacological profile that makes it useful for investigating the mechanisms of opioid tolerance and dependence and for developing new opioid-based pain medications. However, it is a controlled substance with a high potential for abuse and addiction, which can make it difficult to use safely in laboratory experiments.
Synthesis Methods
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine can be synthesized by reacting 4-hydroxypiperidine with 3,5-dimethylpiperidine-1-carboxylic acid anhydride in the presence of a suitable catalyst. The resulting product is then purified and crystallized to obtain pure 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine.
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine has been used in various scientific research applications due to its potent analgesic and sedative properties. It has been used in animal studies to investigate the effects of opioids on the central nervous system and to develop new opioid-based pain medications. 1-(3,5-Dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-onehine has also been used in studies to investigate the mechanisms of opioid tolerance and dependence.
properties
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-(4-hydroxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-11-8-12(2)10-17(9-11)15(19)13(3)16-6-4-14(18)5-7-16/h11-14,18H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERNGNIEVLLHNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(C)N2CCC(CC2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcycloheptanamine](/img/structure/B7506330.png)

![2-[(4-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506334.png)
![4-[2-(1-Methylpyrrol-2-yl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B7506339.png)
![(2-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7506350.png)
![Methyl 6-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B7506355.png)
![2-cyclohexyl-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7506361.png)
![2-[(2-Fluorophenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7506363.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-methylpropan-1-one](/img/structure/B7506381.png)
![[3-(Methylsulfanylmethyl)phenyl]-piperidin-1-ylmethanone](/img/structure/B7506385.png)